(E)-N'-benzylidene-2-chlorobenzohydrazide
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Overview
Description
(E)-N’-benzylidene-2-chlorobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a 2-chlorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-2-chlorobenzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of (E)-N’-benzylidene-2-chlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-benzylidene-2-chlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom in the 2-chlorobenzohydrazide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzylidene-2-chlorobenzohydrazone oxides.
Reduction: Formation of benzylidene-2-chlorobenzylamines.
Substitution: Formation of various substituted benzylidene-2-chlorobenzohydrazides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-2-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-benzylidene-2-bromobenzohydrazide
- (E)-N’-benzylidene-2-fluorobenzohydrazide
- (E)-N’-benzylidene-2-iodobenzohydrazide
Uniqueness
(E)-N’-benzylidene-2-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and biological activity compared to its analogs with different halogen substituents.
Biological Activity
(E)-N'-benzylidene-2-chlorobenzohydrazide is an organic compound belonging to the hydrazone class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzohydrazide and benzaldehyde, often facilitated by an acid catalyst under reflux conditions. The general reaction can be summarized as follows:
This compound is characterized by its unique structure, which includes a benzylidene moiety that enhances its reactivity and biological activity compared to other hydrazone derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been studied for its anticancer properties. In a series of experiments involving various cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations. The following table summarizes its effects on different cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF-7 | 10 |
A549 | 15 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, providing a basis for further exploration in inflammatory disease models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation. The precise molecular targets remain an area of active research but likely include various kinases and transcription factors involved in cell cycle regulation and inflammation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various hydrazone derivatives, including this compound, found that it exhibited superior antimicrobial activity compared to structurally similar compounds. The study highlighted its potential as a lead compound for further development in treating bacterial infections .
- Cancer Research : In another case study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The study provided insights into the compound's potential role in cancer therapy .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEWRITYFYVJPO-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.